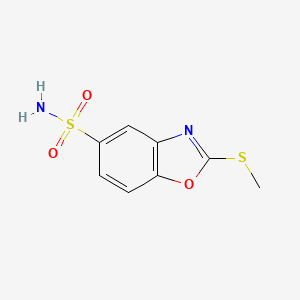

2-(Methylthio)-1,3-benzoxazole-5-sulfonamide

描述

Background and Development of Benzoxazole Derivatives

Benzoxazole derivatives constitute a critical class of nitrogen- and oxygen-containing heterocycles with demonstrated pharmacological versatility. The benzoxazole scaffold, characterized by a fused benzene and oxazole ring system, emerged as a structural motif in the mid-20th century through advances in heterocyclic chemistry. Early synthetic routes involved cyclization reactions between 2-aminophenols and carboxylic acid derivatives, but modern methodologies now employ transition metal catalysis (e.g., copper-mediated hydroamination) and triflic anhydride-mediated electrophilic activation.

Structurally, benzoxazoles mimic nucleic acid bases (guanine and adenine), enabling biomolecular interactions that underpin their antimicrobial, anticancer, and anti-inflammatory activities. For example, compounds such as 2-(4-chlorophenyl)-5-benzoxazoleacetic acid exhibit anti-psoriatic effects by modulating keratinocyte hyperproliferation. The introduction of substituents at the 2-, 5-, and 6-positions significantly alters electronic properties and bioactivity, driving ongoing optimization efforts.

Chemical Significance of Sulfonamide-Functionalized Heterocycles

Sulfonamide-functionalized heterocycles combine the pharmacophoric sulfonamide group (-SO~2~NH~2~) with aromatic systems to enhance target binding and metabolic stability. Sulfonamides inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, with applications spanning antibacterial, antiviral, and anticancer therapies. The sulfonamide group’s electron-withdrawing nature and hydrogen-bonding capacity facilitate interactions with hydrophobic pockets and catalytic residues in biological targets.

Recent innovations include hybrid molecules where sulfonamides are conjugated to benzoxazoles, leveraging synergistic effects. For instance, 2-mercaptobenzoxazole sulfonamides serve as intermediates for HIV protease inhibitors, demonstrating sub-micromolar activity against viral replication.

2-(Methylthio)-1,3-benzoxazole-5-sulfonamide in Contemporary Research

This compound (C~8~H~8~N~2~O~3~S~2~; molecular weight: 244.3 g/mol) features a sulfonamide group at the 5-position and a methylthio (-SCH~3~) substituent at the 2-position of the benzoxazole core. Its synthesis typically involves:

- Thiolation : Reaction of 2-aminophenol derivatives with carbon disulfide to form 2-mercaptobenzoxazoles.

- Sulfonylation : Treatment with sulfonyl chlorides under basic conditions to install the sulfonamide group.

- Methylation : Alkylation of the thiol group using methyl iodide or dimethyl sulfate.

The compound’s crystalline structure (space group P2~1~/c) reveals intermolecular hydrogen bonds between sulfonamide NH~2~ and oxazole oxygen, stabilizing its dimeric form in the solid state.

Table 1: Key physicochemical properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C~8~H~8~N~2~O~3~S~2~ |

| Molecular Weight | 244.3 g/mol |

| XLogP3 | 1.6 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 2 |

In pharmacological studies, the compound acts as a precursor for antiviral and anticancer agents. Its methylthio group enhances lipophilicity, facilitating membrane penetration, while the sulfonamide moiety engages in hydrogen bonding with enzymatic targets.

Research Objectives and Theoretical Framework

Current research aims to:

- Elucidate Structure-Activity Relationships : Correlate substituent effects (e.g., methylthio vs. methoxy) on VEGFR-2 inhibition and apoptosis induction.

- Optimize Synthetic Routes : Develop scalable methods using green catalysts (e.g., silica-supported sulfonic acids).

- Explore New Therapeutic Applications : Investigate activity against RNA viruses (e.g., SARS-CoV-2) through sulfonamide-mediated protease inhibition.

Quantum mechanical studies (DFT/B3LYP) predict nucleophilic attack at the sulfonamide sulfur as a key step in covalent enzyme inhibition, guiding rational drug design.

属性

IUPAC Name |

2-methylsulfanyl-1,3-benzoxazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S2/c1-14-8-10-6-4-5(15(9,11)12)2-3-7(6)13-8/h2-4H,1H3,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHWOYZDZXOVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with carbon disulfide and an alkylating agent to form the benzoxazole ring, followed by sulfonation to introduce the sulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反应分析

Types of Reactions

2-(Methylthio)-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur at the benzoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitro-substituted benzoxazole derivatives.

科学研究应用

Pharmaceutical Applications

Antimicrobial Activity

2-(Methylthio)-1,3-benzoxazole-5-sulfonamide exhibits significant antimicrobial properties. Research indicates that compounds within the benzoxazole family, including this sulfonamide derivative, have shown efficacy against a range of bacteria and fungi. For instance, studies have demonstrated that certain benzoxazole derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics like ofloxacin and antifungals such as fluconazole .

Table 1: Antimicrobial Efficacy of Benzoxazole Derivatives

| Compound Name | Target Organisms | MIC (µM) |

|---|---|---|

| This compound | Bacillus subtilis, Escherichia coli | 10 - 30 |

| Benzoxazole Derivative A | Pseudomonas aeruginosa | 15 - 25 |

| Benzoxazole Derivative B | Candida albicans | 5 - 20 |

Anticancer Properties

This compound has also been evaluated for anticancer activity. In vitro studies using various cancer cell lines such as HCT-116 (human colorectal carcinoma) have shown promising results with IC50 values suggesting effective cytotoxicity . The structure-activity relationship (SAR) studies indicate that modifications to the benzoxazole ring can enhance anticancer efficacy.

Environmental Applications

Research into the environmental impact of benzoxazole derivatives has highlighted their potential as agrochemicals. For example, certain derivatives have demonstrated effective antibacterial activity against plant pathogens like Xanthomonas oryzae, suggesting applications in agricultural settings for crop protection .

Table 2: Antibacterial Activity Against Plant Pathogens

| Compound Name | Target Organisms | Inhibition Rate (%) |

|---|---|---|

| This compound | Xanthomonas oryzae | 52.4 |

| Benzothiazole Derivative C | Ralstonia solanacearum | 71.6 |

Material Science Applications

In materials chemistry, the compound's ability to form biocompatible surfaces has been explored. Polymers incorporating benzoxazole derivatives have shown high antibiofouling performance, making them suitable for microfluidic devices and biosensors. These materials prevent nonspecific protein adsorption, which is crucial for maintaining the integrity and functionality of biomedical devices.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of benzoxazole derivatives:

- Study on Antimicrobial Efficacy : A series of synthesized benzoxazoles were tested against various bacterial strains, revealing that modifications to the sulfonamide group significantly enhanced antimicrobial activity .

- Anticancer Activity Investigation : Research focusing on the anticancer properties of benzoxazole derivatives found that specific structural modifications led to improved cytotoxic effects against multiple cancer cell lines .

作用机制

The mechanism of action of 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the benzoxazole ring can intercalate with DNA, disrupting cellular processes. The methylthio group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes .

相似化合物的比较

Structural and Functional Analogues

Table 1: Key Compounds and Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight | Substituents (Positions) | Biological Activity | Hazard Class |

|---|---|---|---|---|---|---|

| 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide | Not Provided | C₈H₇N₂O₃S₂ | 244.29* | -SMe (2), -SO₂NH₂ (5) | Antimicrobial (in silico) | Not Reported |

| 2-Mercapto-1,3-benzoxazole-5-sulfonamide | 24962-79-6 | C₇H₆N₂O₃S₂ | 230.26 | -SH (2), -SO₂NH₂ (5) | Not Reported | IRRITANT |

| 5-Chloro-2-(methylthio)-1,3-benzoxazole | 64037-25-8 | C₈H₆ClNOS | 199.66 | -SMe (2), -Cl (5) | Not Reported | Discontinued |

*Calculated based on molecular formula.

Key Comparison Points

(a) Substituent Effects on Reactivity and Bioactivity

- The sulfonamide moiety contributes to hydrogen bonding, critical for target binding in docking studies .

- 2-Mercapto-1,3-benzoxazole-5-sulfonamide : Replacing -SMe with -SH introduces a reactive thiol group, which may reduce stability due to oxidation susceptibility. Its irritant hazard class suggests higher toxicity compared to the methylthio analogue .

生物活性

2-(Methylthio)-1,3-benzoxazole-5-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a benzoxazole core substituted with a methylthio group and a sulfonamide moiety. This structural arrangement is significant for its interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing the antimicrobial activity of benzoxazole derivatives, it was found that several compounds showed selective antibacterial effects against Gram-positive bacteria while demonstrating limited efficacy against Gram-negative strains .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Activity |

|---|---|---|---|

| This compound | Bacillus subtilis | 50 | Moderate |

| Escherichia coli | >100 | Weak |

Anti-inflammatory Activity

The anti-inflammatory potential of sulfonamide derivatives has been documented, with compounds exhibiting significant inhibition of pro-inflammatory mediators. In vitro assays demonstrated that certain derivatives, including this compound, showed IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity Comparison

| Compound | IC50 (µg/mL) | Reference Drug (Diclofenac) IC50 (µg/mL) |

|---|---|---|

| This compound | 110 | 157 |

Anticancer Activity

The cytotoxic effects of benzoxazole derivatives have been explored in various cancer cell lines. Studies indicate that this compound has shown promise against several cancer types. It exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values indicating effective inhibition of cell proliferation .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| MCF-7 | 15 | This compound |

| MDA-MB-231 | 20 | This compound |

Case Studies

Several studies have documented the effectiveness of benzoxazole derivatives in clinical settings:

- Antibacterial Efficacy : A study involving various benzoxazole derivatives demonstrated that those with a methylthio group had enhanced antibacterial activity against resistant strains of Staphylococcus aureus.

- Anti-inflammatory Mechanisms : Research indicated that the compound inhibited the expression of COX-2 and TNF-alpha in macrophages, highlighting its potential as an anti-inflammatory agent.

- Anticancer Investigations : In vitro studies on lung cancer cell lines revealed that the compound induced apoptosis through the mitochondrial pathway, suggesting its mechanism as a potential anticancer agent.

常见问题

Q. What are the common synthetic routes for 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide, and how is reaction progress monitored?

The synthesis typically involves solvent-free reductive amination with aldehydes or alkylation of intermediate thiols (e.g., 5-mercapto-1,3,4-thiadiazole derivatives). Reaction progress is monitored via thin-layer chromatography (TLC) using chloroform:methanol (7:3) as the mobile phase. Final purification often involves ice-water precipitation or column chromatography .

Q. Which spectroscopic and chromatographic methods are essential for confirming the structure and purity of this compound?

Structural confirmation requires ¹H NMR (for substituent patterns) and IR spectroscopy (to identify sulfonamide S=O stretching at ~1150–1350 cm⁻¹). Purity is assessed using HPLC with C18 columns and UV detection, while intermediate checks employ TLC. Elemental analysis validates stoichiometry .

Q. What preliminary biological screening approaches are recommended for initial assessment of its bioactivity?

Prioritize in vitro cytotoxicity screening against cancer cell lines (e.g., NCI-60 panel) using MTT assays. For antimicrobial activity, conduct broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Dose-response curves and IC50 values quantify potency .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations improve target identification for this sulfonamide derivative?

Use AutoDock Vina or Schrödinger Suite for docking into potential targets like carbonic anhydrase IX. Validate with 100-ns molecular dynamics (MD) simulations to assess binding stability (RMSD < 2 Å) and calculate binding free energies via MM-PBSA. Cross-reference with transcriptomic data to identify pathway disruptions .

Q. What advanced process engineering strategies can enhance synthesis scalability while maintaining reaction specificity?

Integrate membrane separation technologies (e.g., nanofiltration) for intermediate purification. Employ process control systems with real-time FTIR monitoring to optimize reaction parameters (temperature, stoichiometry). Use response surface methodology (RSM) to maximize yield (>85%) and minimize byproducts (<5%) .

Q. How should researchers address contradictory reports about this compound’s biological activity across studies?

Conduct a stratified meta-analysis by categorizing data based on assay types (e.g., ATP-based vs. resazurin assays). Validate using orthogonal methods:

Q. Methodological Notes

- Synthesis Optimization : Prioritize eco-friendly protocols (e.g., solvent-free conditions) to align with green chemistry principles .

- Data Validation : Always cross-check spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) to resolve structural ambiguities .

- Biological Studies : Include positive controls (e.g., cisplatin for cytotoxicity) and validate assays in triplicate to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。